4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

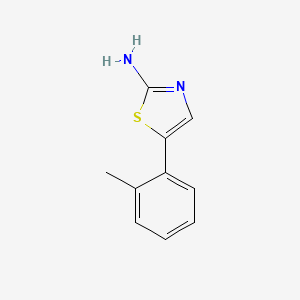

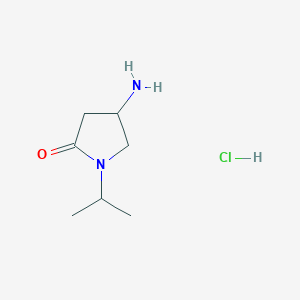

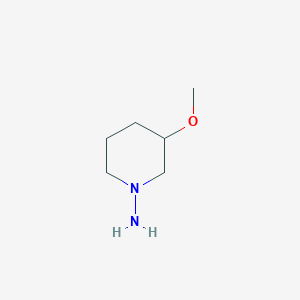

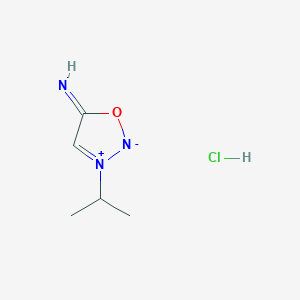

“4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride” is a chemical compound with the empirical formula C7H15ClN2O and a molecular weight of 178.66 . It is a solid substance . The IUPAC name for this compound is 4-(aminomethyl)-1-isopropyl-2-pyrrolidinone hydrochloride .

Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The compound’s SMILES string is O=C1N(CCC)CC(N)C1.[H]Cl .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has an empirical formula of C7H15ClN2O and a molecular weight of 178.66 .

Wissenschaftliche Forschungsanwendungen

Synthesis of β-Hydroxy-α-Amino Acid

- The compound is a key intermediate in synthesizing developmental drug candidates, with efficient production processes developed using recombinant E. coli fermentation (Goldberg et al., 2015).

Identification and Derivatization in Spectroscopic Studies

- It's identified as a novel hydrochloride salt in cathinones, with properties examined using GC-MS, IR, NMR, and other spectroscopic methods (Nycz et al., 2016).

Characterization in Pharmacological Research

- Its derivatives are studied for high-affinity antagonism in κ-opioid receptors, demonstrating potential in treating depression and addiction disorders (Grimwood et al., 2011).

Catalysis in Organic Synthesis

- Used in deconjugative esterification of certain acids, demonstrating its role as a catalyst in organic synthesis processes (Sano et al., 2006).

Microbiological Activity Studies

- Synthesis of derivatives has been explored for potential bacteriostatic and antituberculosis activity, showing significant medical applications (Miszke et al., 2008).

Applications in Peptide Analogs

- Facilitates the synthesis of N-acylated, O-alkylated dipeptide analogues, important in biochemical research (Hosseini et al., 2006).

Spectroscopic Characterization in Forensic Science

- Its derivatives' pure forms are identified through comprehensive chemical characterization, crucial in forensic applications (Kuś et al., 2016).

Use in Asymmetric Organocatalysts

- Derivatives are used as organocatalysts for asymmetric reactions in organic compounds, contributing to green chemistry and technology (Zlotin, 2015).

Metal-Free Synthesis in Green Chemistry

- Enables efficient and metal-free synthesis of polysubstituted pyrrole derivatives, highlighting its role in environmentally friendly chemical processes (Kumar et al., 2017).

Synthesis of Neurological Disorder Therapeutics

- An important intermediate in synthesizing treatments for disorders like Parkinson’s and Alzheimer’s, demonstrating its medical significance (Capon et al., 2020).

Anticancer Agent Development

- Derivatives show significant antiproliferative activities against various cancer cell lines, offering potential in cancer treatment research (Ayati et al., 2018).

Antiarrhythmic and Antihypertensive Effects

- Derivatives exhibit strong antiarrhythmic and antihypertensive activities, with potential for cardiovascular disease treatments (Malawska et al., 2002).

Crystal Structure Analysis in Drug Development

- Crystal structures of derivatives are reported, aiding in the understanding of molecular interactions for drug development (Nitek et al., 2020).

Enantioselective Synthesis in Chemistry

- Used in synthesizing enantiomers of certain compounds, showcasing its importance in creating chiral pharmaceuticals (Asami et al., 2015).

Diverse Chemical Library Generation

- Enables generation of a structurally diverse library of compounds, useful in pharmaceutical and chemical research (Roman, 2013).

Bioactivities of Tetramic Acid Derivatives

- The 4-amination products are tested for various bioactivities including herbicidal and fungicidal activities, indicating agricultural applications (Liu et al., 2014).

Anti-Cancer and Anti-Inflammatory Properties

- Demonstrates higher anti-inflammatory activity and significant inhibition of cancer cell lines, pointing to therapeutic potentials (Zulfiqar et al., 2021).

Asymmetric Synthesis in Pharmaceutical Chemistry

- Employed in synthesizing enantiomers of compounds using catalysts, crucial in developing chirally pure drugs (Kulig et al., 2007).

Complex Formation in Coordination Chemistry

- Involved in the synthesis of Schiff base ligands and Cu(II) complexes, essential for understanding molecular interactions (Keypour et al., 2015).

Molecular Docking and Dynamics in Biochemistry

- Analyzed for deoxyribonuclease I inhibitory properties through molecular docking and simulations, relevant in biochemical and pharmacological research (Ilić et al., 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-amino-1-propan-2-ylpyrrolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-5(2)9-4-6(8)3-7(9)10;/h5-6H,3-4,8H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMDUJVFDRXQOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(CC1=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1240527-57-4 |

Source

|

| Record name | 2-Pyrrolidinone, 4-amino-1-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylate](/img/structure/B1372980.png)

![Benzo[b]thiophen-6-yl trifluoromethanesulfonate](/img/structure/B1372984.png)

![2-Benzyl-2,7-diazaspiro[4.5]decane](/img/structure/B1372990.png)

![[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine](/img/structure/B1372996.png)